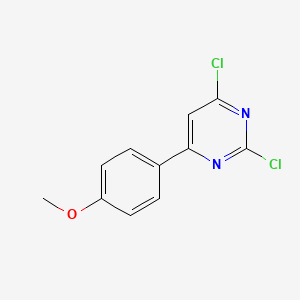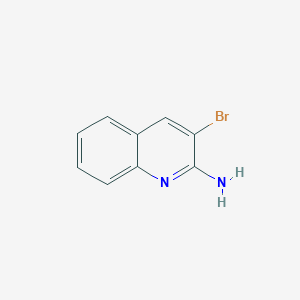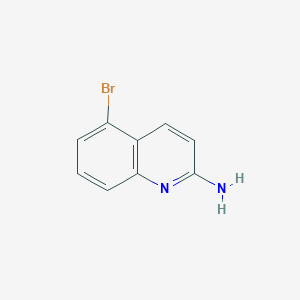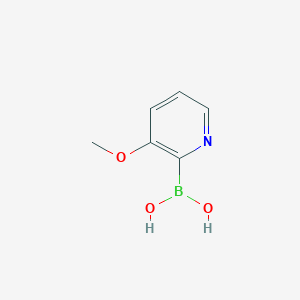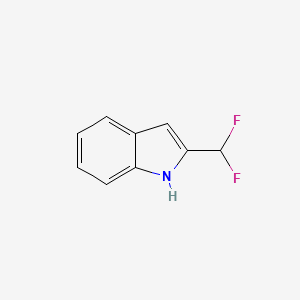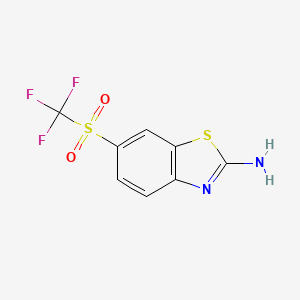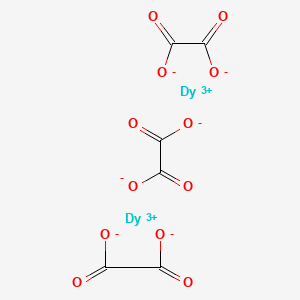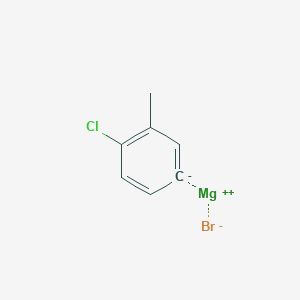
4-Chloro-3-methylphenylmagnesium bromide
Descripción general
Descripción
“4-Chloro-3-methylphenylmagnesium bromide” is a chemical compound with the CAS Number: 460747-53-9 . It has a molecular weight of 229.79 . It is usually in the form of a solution .
Molecular Structure Analysis
The IUPAC name for this compound is bromo (4-chloro-3-methylphenyl)magnesium . The InChI code for this compound is 1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h3-5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
The compound is a solution with a molecular weight of 229.79 .Aplicaciones Científicas De Investigación
Chemical Research and Exploration
4-Chloro-3-methylphenylmagnesium bromide is used in chemical research, particularly in the field of organic synthesis. Wittig (1980) discussed the role of phenylmagnesium halides in exploring new territories in chemical research, particularly in synthesizing hydrocarbons with potential for diyl formation (Wittig, 1980).
Condensation Reactions
Cheltsova, Chernyshev, and Petrov (1955) studied the behavior of alkenyl halides in condensation reactions, highlighting the role of compounds like 4-Chloro-3-methylphenylmagnesium bromide in these reactions (Cheltsova, Chernyshev, & Petrov, 1955).
Synthesis of Complex Organic Compounds
Research by TakedaAkira and TsuboiSadao (1977) focused on the synthesis of complex organic compounds like rosefuran and sesquirosefuran, using derivatives of furylmagnesium bromide, which shares similar properties with 4-Chloro-3-methylphenylmagnesium bromide (TakedaAkira & TsuboiSadao, 1977).
Reactions with Organomagnesium Halides
Mustafa, Mansour, and Zaher (1971) studied the behavior of triazine derivatives toward organomagnesium halides, demonstrating the versatility of phenylmagnesium bromide in organic reactions (Mustafa, Mansour, & Zaher, 1971).
Asymmetric Coupling in Organic Synthesis
Hiyama and Wakasa (1985) demonstrated the use of arylmagnesium bromides in asymmetric coupling reactions with allylic esters, a process that could be analogous to reactions involving 4-Chloro-3-methylphenylmagnesium bromide (Hiyama & Wakasa, 1985).
Reinvestigation of Arylmanganese Chemistry
Fischer, Görls, Friedrich, and Westerhausen (2009) reinvestigated arylmanganese chemistry, which could provide insights into the behavior and applications of similar compounds like 4-Chloro-3-methylphenylmagnesium bromide (Fischer, Görls, Friedrich, & Westerhausen, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-4-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRISSYATSPDQCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



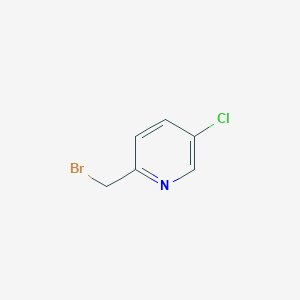
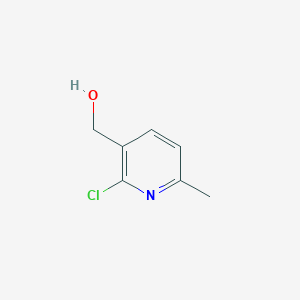
![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
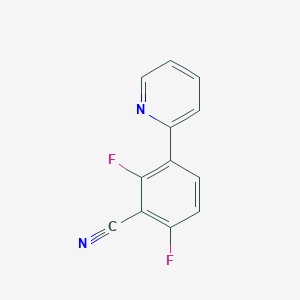
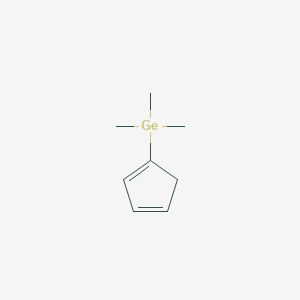
![2-Methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603984.png)
